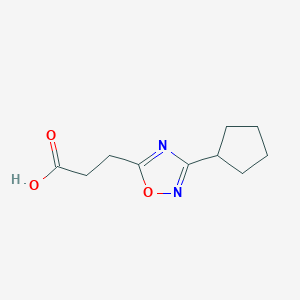

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

Propriétés

IUPAC Name |

3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c13-9(14)6-5-8-11-10(12-15-8)7-3-1-2-4-7/h7H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOSVETVWIGMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179299-13-8 | |

| Record name | 3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The compound consists of a 1,2,4-oxadiazole ring substituted at the 3-position with a cyclopentyl group and at the 5-position with a propanoic acid moiety. The preparation typically involves:

- Formation of the 1,2,4-oxadiazole ring by cyclization of appropriate nitrile and hydroxylamine derivatives.

- Introduction of the cyclopentyl substituent.

- Attachment or transformation to the propanoic acid side chain.

Preparation of the 1,2,4-Oxadiazole Core

A key method for synthesizing 1,2,4-oxadiazoles involves the reaction of arylnitriles with hydroxylamine hydrochloride and subsequent cyclization with acyl chlorides or anhydrides. This method has been adapted for continuous flow microfluidic systems to improve efficiency and yield.

Microfluidic Continuous Flow Synthesis:

- Arylnitrile and hydroxylamine hydrochloride solutions are combined with a base (e.g., diisopropylethylamine) in a solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

- The mixture is heated in microfluidic chips at elevated temperatures (150–200 °C).

- Electrophiles such as succinic anhydride are introduced to form the propanoic acid side chain.

- The reaction mixture is cooled and purified by preparative HPLC.

This method yields 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids with isolated yields ranging from 40% to 62% depending on the substrate and conditions.

| Entry | Arylnitrile (ArCN) | Product Yield (%) |

|---|---|---|

| 1 | 18 | 46 |

| 2 | 19 | 45 |

| 3 | 20 | 62 |

Note: The numbers 18, 19, 20 correspond to specific arylnitrile substrates used in the referenced study.

Preparation of the Cyclopentyl Substituent and Its Incorporation

The cyclopentyl group is introduced via the synthesis of 3-cyclopentylpropanoic acid , which serves as a building block for the final compound.

Synthesis of 3-Cyclopentylpropanoic Acid:

- Cyclopentanone or cyclopentanol is reacted with molten alkali metal hydroxides (NaOH and KOH) in two sequential temperature stages:

- First stage: 200–270 °C

- Second stage: 290–350 °C

- After the reaction, the alkali salt of 3-cyclopentylpropanoic acid is acidified to yield the free acid.

- The process achieves high yields, approximately 74%, with good purity after workup and distillation.

| Parameter | Details |

|---|---|

| Starting materials | Cyclopentanone or Cyclopentanol |

| Base | Molten NaOH and KOH |

| Temperature stage 1 | 200–270 °C |

| Temperature stage 2 | 290–350 °C |

| Yield | ~74% |

| Workup | Acidification with HCl, extraction, washing, distillation |

This method provides an efficient and scalable route to the cyclopentylpropanoic acid moiety essential for the final compound.

Assembly of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic Acid

Combining the above fragments involves:

- Using the prepared 3-cyclopentylpropanoic acid or its derivatives as electrophiles (e.g., anhydrides) in the oxadiazole ring formation step.

- Reacting with appropriate nitrile and hydroxylamine sources under controlled conditions (e.g., microfluidic continuous flow or batch synthesis).

- Purification typically by preparative HPLC to isolate the pure acid.

The microfluidic synthesis method has been demonstrated to be applicable to such substrates, allowing for rapid multistep synthesis with isolated yields in the range of 40–63% for related oxadiazole derivatives.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes | Yield Range (%) |

|---|---|---|---|

| 1 | Synthesis of 3-cyclopentylpropanoic acid | Reaction of cyclopentanone/cyclopentanol with molten NaOH/KOH at 200–350 °C | ~74 |

| 2 | Formation of oxadiazole ring | Reaction of arylnitriles with NH2OH·HCl and electrophiles (succinic anhydride) in DMF/DMA, microfluidic flow at 150–200 °C | 40–62 |

| 3 | Coupling to form this compound | Use of 3-cyclopentylpropanoic acid derivatives as electrophiles in oxadiazole synthesis | 40–63 |

Research Findings and Notes

- The use of microfluidic continuous flow synthesis allows for rapid, multistep preparation of 1,2,4-oxadiazoles including propanoic acid derivatives with good yields and purity.

- The cyclopentylpropanoic acid intermediate can be synthesized in a straightforward manner from inexpensive starting materials with high yield by controlled high-temperature alkali hydroxide treatment.

- The reaction solvents and conditions are critical: DMA is preferred over DMF in some cases to avoid side reactions such as amide formation at high temperatures.

- Purification by preparative HPLC is standard for isolating the pure acid products from crude reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: Substitution reactions can occur at different positions on the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted oxadiazole derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid may exhibit significant anticancer properties. For instance, the inhibition of fatty acid synthase (FASN), a key enzyme in lipid metabolism, has been linked to reduced cancer cell proliferation. Inhibitors of FASN have shown promise in preclinical studies for various cancers, suggesting that derivatives of this compound could be explored as potential anticancer agents .

1.2 Anti-inflammatory Effects

The oxadiazole ring in the compound's structure is known for its anti-inflammatory properties. Compounds containing oxadiazole moieties have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Biochemical Interactions

2.1 Enzyme Inhibition

this compound might interact with various enzymes involved in metabolic pathways. Its structural features suggest it could act as a competitive inhibitor for enzymes like FASN, impacting lipid biosynthesis and energy metabolism . This interaction could lead to reduced lipogenesis, which is beneficial in metabolic disorders such as obesity and diabetes.

2.2 Neuroprotective Properties

Preliminary studies suggest that compounds with similar structures may have neuroprotective effects. By modulating neuroinflammatory responses and oxidative stress pathways, these compounds could potentially be used in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Therapeutic Roles

3.1 Treatment of Metabolic Disorders

Given its potential to inhibit FASN, this compound may play a role in managing metabolic disorders. By decreasing lipid accumulation and improving insulin sensitivity, it could serve as a therapeutic agent for conditions such as type 2 diabetes and metabolic syndrome .

3.2 Dermatological Applications

Due to its effects on lipid metabolism, this compound may also find applications in dermatology, particularly in treating acne. By inhibiting FASN activity in sebaceous glands, it could reduce sebum production and inflammation associated with acne vulgaris .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer effects | Demonstrated significant inhibition of cancer cell proliferation through FASN inhibition. |

| Study B | Anti-inflammatory properties | Showed reduction in pro-inflammatory cytokines using oxadiazole derivatives. |

| Study C | Neuroprotective effects | Suggested potential benefits in reducing oxidative stress in neuronal cells. |

Mécanisme D'action

The mechanism by which 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system in which it is studied.

Comparaison Avec Des Composés Similaires

Physicochemical and Conformational Differences

- Lipophilicity: The cyclopentyl group increases logP compared to phenyl or pyridinyl derivatives, enhancing membrane permeability. For example, 3-(3-(Pyridin-3-yl)-...)propanoic acid (C${10}$H$9$N$3$O$3$) has a planar structure with a dihedral angle of 11.3° between the oxadiazole and pyridine rings, promoting π-π interactions .

- Solubility: Aliphatic substituents like cyclopentyl may improve solubility in organic solvents compared to halogenated analogs (e.g., 3-(3-(4-Bromophenyl)-...)propanoic acid), which face solubility challenges during purification .

Table 2: Conformational and Solubility Data

Activité Biologique

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₄N₂O₃

- Molecular Weight : 210.23 g/mol

- CAS Number : 1183501-62-3

The compound features a cyclopentyl group attached to an oxadiazole ring, which is known for its diverse biological properties.

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit fatty acid synthase (FAS), a critical enzyme in lipid metabolism . This inhibition can lead to reduced lipogenesis and may have implications for metabolic disorders.

- Antimicrobial Activity : The oxadiazole ring is often associated with antimicrobial properties. Studies suggest that derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| FAS Inhibition | Decreased lipogenesis | |

| Antimicrobial | Potential inhibition of growth | |

| Cytotoxicity | Varies by concentration |

Case Studies and Research Findings

- Fatty Acid Synthase Inhibition :

- Antimicrobial Screening :

- Pharmacological Applications :

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of cyclopentyl-substituted amidoximes with propanoic acid derivatives. For example, microwave-assisted synthesis (MAS) can enhance reaction efficiency by reducing time and improving yields. Sodium acetate in refluxing acetic acid is a common catalyst system for cyclization, as demonstrated in analogous oxadiazole syntheses . Optimization should focus on temperature control (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of precursors to minimize byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the cyclopentyl-oxadiazole core and propanoic acid substituent. For labs without crystallography access, combined spectroscopic methods are critical:

- NMR : - and -NMR to verify cyclopentyl proton environments (δ 1.5–2.5 ppm) and oxadiazole ring carbons (δ 155–165 ppm).

- HRMS : To confirm molecular formula (e.g., ).

Discrepancies in data should prompt re-evaluation of purity or computational validation (e.g., DFT calculations) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or binding affinity of this compound?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., enzymes or receptors). Key steps:

Ligand Preparation : Optimize the compound’s 3D structure (e.g., protonation states at physiological pH).

Protein Selection : Use crystal structures from the PDB (e.g., cyclooxygenase for anti-inflammatory studies).

Validation : Compare docking scores with known inhibitors. For instance, the cyclopentyl group may enhance hydrophobic interactions in enzyme active sites .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions during structural elucidation?

- Methodological Answer :

- Case Study : If experimental -NMR shows unexpected splitting patterns, perform 2D NMR (COSY, HSQC) to assign coupling constants and confirm substituent positions.

- DFT Simulations : Compare computed chemical shifts (via Gaussian or ORCA) with experimental data to identify conformational mismatches.

- Crystallographic Validation : If available, cross-check with X-ray data to resolve ambiguities .

Q. What are the metabolic stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation of the cyclopentyl ring).

- LC-MS/MS Analysis : Monitor degradation products at pH 7.4 and 37°C. The propanoic acid moiety may undergo β-oxidation, while the oxadiazole ring is prone to hydrolysis under acidic conditions .

Experimental Design Considerations

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., dimerization).

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization (acetic acid/hexane) to isolate high-purity product (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.